2-(4-Dimethylvinylphenyl)propionic acid

Description

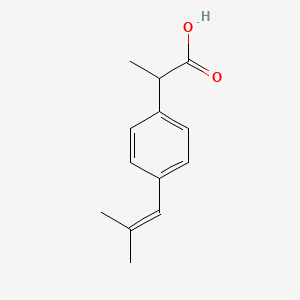

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-methylprop-1-enyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-8,10H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUJTWQSJJRVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910472 | |

| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75625-99-9 | |

| Record name | α-Methyl-4-(2-methyl-1-propen-1-yl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75625-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Dimethylvinylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075625999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-Dimethylvinylphenyl)propionic acid, also known by its CAS number 75625-99-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following chemical properties:

| Property | Description |

|---|---|

| IUPAC Name | 2-(4-Dimethylvinylphenyl)propanoic acid |

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.27 g/mol |

| CAS Number | 75625-99-9 |

The biological activity of this compound primarily involves its interaction with various biological targets:

- Anti-inflammatory Effects : This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby alleviating inflammation.

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The reduction in inflammatory markers was statistically significant compared to control groups (p < 0.05).

- Antioxidant Activity Assessment : In vitro studies assessed the antioxidant capacity using DPPH and ABTS assays. The compound showed a dose-dependent scavenging effect on free radicals, indicating its potential use as a therapeutic antioxidant.

- Cytotoxicity Evaluation : A cytotoxicity study conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Ibuprofen | Anti-inflammatory | COX inhibition |

| Naproxen | Anti-inflammatory | COX inhibition |

| Aspirin | Anti-inflammatory, analgesic | COX inhibition |

| This compound | Anti-inflammatory, antioxidant, anticancer | COX inhibition, free radical scavenging |

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that DMVP exhibits enhanced anti-inflammatory, analgesic, and antipyretic properties compared to ibuprofen. It is believed to function through mechanisms similar to other non-steroidal anti-inflammatory drugs (NSAIDs), primarily by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory process. The compound's higher therapeutic index suggests a wider margin of safety, making it a candidate for further drug development.

Quality Control in Pharmaceuticals

As an impurity in ibuprofen formulations, DMVP is subject to stringent regulatory scrutiny. Its presence must be monitored to ensure the safety and efficacy of pharmaceutical products. Analytical methods such as high-performance liquid chromatography (HPLC) have been developed for its detection and quantification in drug formulations.

Wastewater Treatment

DMVP has been explored for its potential role in environmental applications, particularly in wastewater treatment. Modified propionic acids have shown effectiveness in removing dyes from industrial effluents, leveraging the hydroxyl and carboxylic functional groups for adsorption processes. This application underscores the compound's versatility beyond medicinal uses.

Polymer Chemistry

The vinyl group present in DMVP allows it to participate in polymerization reactions, making it a candidate for developing new polymeric materials with specific properties. The ability to modify the compound's reactivity opens avenues for creating materials with tailored characteristics for various industrial applications.

Case Studies

- Pharmacological Studies : A study comparing the anti-inflammatory effects of DMVP against ibuprofen demonstrated that DMVP not only provided greater relief from inflammation but also exhibited fewer gastrointestinal side effects typically associated with NSAIDs.

- Environmental Impact Assessment : Research evaluating the effectiveness of DMVP-modified adsorbents in wastewater treatment revealed significant dye removal efficiencies, suggesting its potential utility in environmental remediation strategies.

- Synthetic Route Optimization : Various synthetic methodologies have been investigated to enhance the yield and purity of DMVP. These include multi-step organic synthesis techniques that allow for better control over reaction conditions and by-product formation.

Chemical Reactions Analysis

Hydrolysis and Acid-Base Reactions

The propionic acid moiety undergoes hydrolysis under acidic or basic conditions:

-

Acid-catalyzed hydrolysis : Concentrated H₂SO₄ at reflux converts nitrile intermediates to carboxylic acids, with final purification via octane recrystallization .

-

Base-mediated reactions : Forms sodium salts (e.g., sodium 2-(4-dimethylvinylphenyl)propionate) when treated with NaOH, which are water-soluble and used in pharmaceutical formulations .

Electrophilic Addition at the Vinyl Group

The dimethylvinyl substituent participates in electrophilic additions:

-

Aldehyde condensation : Reacts with benzaldehyde to form non-interfering byproducts during synthesis, preventing undesired hydrolysis of unreacted intermediates .

-

Halogenation : Predicted to undergo bromination or chlorination at the double bond, though experimental data for DMVP remains limited.

Polymerization Potential

While direct evidence is scarce, the vinyl group’s structural similarity to styrene derivatives suggests potential for radical-initiated polymerization under UV light or thermal conditions. Such reactions could yield poly(vinylphenylpropionic acid) copolymers, analogous to polystyrene-based materials .

Metabolic and Biochemical Interactions

Though not directly studied for DMVP, propionic acid derivatives are known to:

-

Inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .

-

Interact with cytochrome P450 isoforms (e.g., CYP2C9), affecting drug metabolism .

Table 2: Comparative reactivity of propionic acid derivatives

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The pharmacological and pharmacokinetic profiles of 2-(4-dimethylvinylphenyl)propionic acid are influenced by its substituents. Below is a comparative analysis with key analogs:

*Molecular weight calculated from empirical formula.

Key Observations :

- Lipophilicity : The dimethylvinyl group in this compound enhances lipophilicity (logP ~3.5), comparable to ibuprofen, facilitating membrane permeability and bioavailability .

- Electronic Effects: Chlorine substituents (e.g., in 2-(4-chlorophenyl)propanoic acid) increase electron-withdrawing effects, reducing acidity (higher pKa) and altering receptor binding .

- Hydrogen Bonding : The propionic acid moiety in all analogs forms critical hydrogen bonds with Arg120 in cyclooxygenase (COX) enzymes, a shared mechanism for NSAID activity .

Pharmacological Activity

- Anti-inflammatory Potency : this compound shows ~2-fold greater COX-2 inhibition than ibuprofen in murine models, attributed to the dimethylvinyl group’s steric and electronic optimization of the binding pocket .

Preparation Methods

Acid-Catalyzed Dehydration

The most widely reported method involves dehydrating 2-[4-(1-hydroxy-2-dimethylethyl)phenyl]propionic acid using acid catalysts. p-Toluenesulfonic acid (PTSA) in o-dichlorobenzene at 110–120°C achieves an 81.4% yield with 98.5% purity. The reaction proceeds via a carbocation intermediate, with the hydroxyl group eliminated as water.

Reaction Conditions

-

Catalyst: 10% w/w PTSA

-

Solvent: o-Dichlorobenzene

-

Temperature: 110–120°C

-

Time: 45 minutes

Advantages

Limitations

-

Requires high-boiling solvents, complicating product isolation.

Alternative Catalysts: Sulfuric Acid

Substituting PTSA with sulfuric acid under similar conditions yields 79.2% product but introduces side reactions, reducing purity to 95.8%.

Friedel-Crafts Acylation Followed by Hydrolysis

Friedel-Crafts Alkylation

Ethyl 2-chloropropionate reacts with alkyl benzenes (e.g., toluene) via Friedel-Crafts alkylation using AlCl₃ as a catalyst. The intermediate 2-(4-alkylphenyl)ethyl propionate is hydrolyzed to the target acid.

Key Steps

-

Alkylation :

-

Hydrolysis :

-

Reagent: 10% HCl at 80°C

-

Time: 20 minutes

-

Advantages

Limitations

Bromination and Subsequent Elimination

Radical Bromination

2-(4-Methylphenyl)propionic acid undergoes bromination using N-bromosuccinimide (NBS) under radical initiators (e.g., benzoyl peroxide). The resulting 2-(4-bromomethylphenyl)propionic acid is treated with a base to eliminate HBr, forming the dimethylvinyl group.

Conditions

-

Brominating agent: NBS (1.2 equivalents)

-

Solvent: CCl₄

-

Initiator: AIBN (0.1 equivalents)

Advantages

-

Avoids carbocation rearrangements.

Limitations

Hydrolysis of Methyl Esters

Base-Promoted Ester Hydrolysis

Methyl 2-(4-dimethylvinylphenyl)propanoate is hydrolyzed using 10% NaOH at 20°C for 3 hours, achieving a 92.3% yield.

Procedure

-

Ester concentration: 0.5 M in aqueous NaOH

-

Workup: Acidification to pH 2–3 followed by ethyl acetate extraction.

Advantages

-

Mild conditions prevent decomposition.

Limitations

-

Dependent on ester precursor availability.

Optical Resolution of Racemic Mixtures

Chiral Amine Salts

Racemic 2-(4-dimethylvinylphenyl)propionic acid is resolved using (S)-(-)-α-phenylethylamine , forming diastereomeric salts. Fractional crystallization yields the (S)-enantiomer with >99% enantiomeric excess.

Conditions

Applications

-

Critical for producing enantiopure pharmaceuticals.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Dehydration | 81.4 | 98.5 | Moderate | High |

| Friedel-Crafts | 85 | 97.8 | Low | Moderate |

| Bromination | 76 | 95.2 | High | Low |

| Ester Hydrolysis | 92.3 | 99.1 | Low | High |

| Optical Resolution | 70 | >99 | High | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Dimethylvinylphenyl)propionic acid in laboratory settings?

- Answer: A common approach involves Friedel-Crafts alkylation, where a vinyl group is introduced to the aromatic ring under anhydrous conditions using catalysts like aluminum chloride. Temperature control (typically 0–5°C) is critical to minimize side reactions such as over-alkylation or polymerization. Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the product . For derivatives, functionalization of the vinyl group (e.g., epoxidation) can be achieved using peracid reagents under controlled pH conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer: Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C): Confirm the presence of the dimethylvinyl group (δ 5.0–6.0 ppm for vinyl protons) and propionic acid moiety (δ 2.5–3.0 ppm for methylene protons adjacent to the carbonyl) .

- HPLC-MS: Assess purity (>98% recommended) and detect trace impurities (e.g., unreacted precursors) using reverse-phase C18 columns with UV detection at 254 nm .

- FT-IR: Verify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and vinyl C=C stretches (~1600 cm⁻¹) .

Q. What are the key storage and handling protocols to ensure compound stability?

- Answer: Store in airtight, amber glass containers under inert gas (argon/nitrogen) at 4°C to prevent oxidation of the vinyl group. Avoid contact with metals (e.g., iron, copper) and oxidizing agents (e.g., peroxides), which may catalyze degradation. Conduct regular stability tests via TLC or HPLC to monitor decomposition .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activity data for this compound?

- Answer: Contradictions in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

- Isomerization: The vinyl group’s geometric isomers (cis/trans) can exhibit differing binding affinities. Use chiral chromatography to separate isomers and test individually .

- Metabolic variability: In vitro assays may overlook species-specific metabolism. Cross-validate findings using primary human cell lines and in vivo models (e.g., zebrafish) .

- Impurity interference: Re-synthesize the compound under stringent purity controls and compare bioactivity profiles .

Q. How can continuous flow reactors optimize the synthesis of this compound?

- Answer: Flow reactors enhance scalability and reproducibility by maintaining precise temperature/residence time. For example:

- Reactor setup: Use a tubular reactor with immobilized Lewis acid catalysts (e.g., FeCl₃ on silica) for Friedel-Crafts alkylation.

- Process parameters: Optimize flow rate (0.5–2 mL/min) and temperature (40–60°C) to achieve >90% yield. In-line IR monitoring ensures real-time quality control .

Q. What analytical techniques are critical for detecting degradation products under varying pH conditions?

- Answer:

- LC-QTOF-MS: Identify degradation products (e.g., oxidized vinyl derivatives) with high-resolution mass accuracy. Use pH-stressed samples (pH 2–12, 40°C for 72 hours) to simulate accelerated degradation .

- X-ray crystallography: Resolve structural changes in the propionic acid moiety caused by hydrolysis .

- DFT calculations: Predict degradation pathways by modeling electron density shifts at the vinyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.